
L-Isoleucylglycyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucylglycyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids L-isoleucine, glycine, L-alanine, and L-alanine. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medical and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucylglycyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is coupled to the deprotected amine group using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for L-alanine and L-alanine until the desired tetrapeptide is formed.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, offering an alternative method for large-scale production.
化学反応の分析
Types of Reactions
L-Isoleucylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and modified peptides with substituted functional groups.
科学的研究の応用
L-Isoleucylglycyl-L-alanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Isoleucylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to modulate cellular functions. The molecular targets and pathways involved vary based on the peptide’s sequence and structure. For instance, peptides can act as enzyme inhibitors, receptor agonists or antagonists, or signaling molecules.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
L-Isoleucylglycyl-L-alanine: A tripeptide with similar structural features but different biological activities.
Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: An oligopeptide with a more complex structure and diverse biological functions.
Uniqueness
L-Isoleucylglycyl-L-alanyl-L-alanine is unique due to its specific sequence and the combination of amino acids, which confer distinct chemical and biological properties. Its tetrapeptide structure allows for specific interactions with biological targets, making it valuable for various research and industrial applications.
特性
CAS番号 |
798540-98-4 |
|---|---|
分子式 |
C14H26N4O5 |
分子量 |
330.38 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N4O5/c1-5-7(2)11(15)13(21)16-6-10(19)17-8(3)12(20)18-9(4)14(22)23/h7-9,11H,5-6,15H2,1-4H3,(H,16,21)(H,17,19)(H,18,20)(H,22,23)/t7-,8-,9-,11-/m0/s1 |
InChIキー |
JFKQMJDPDYDUNG-KBIXCLLPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


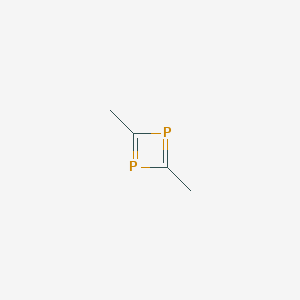

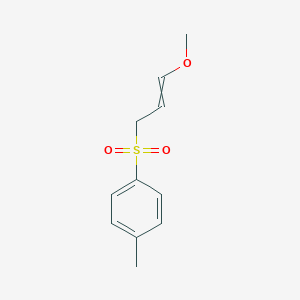
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
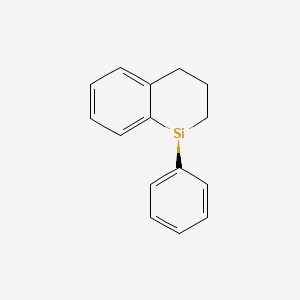
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
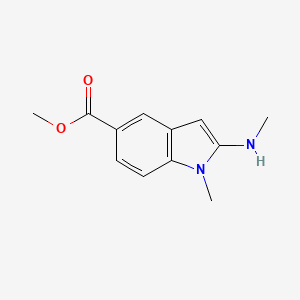

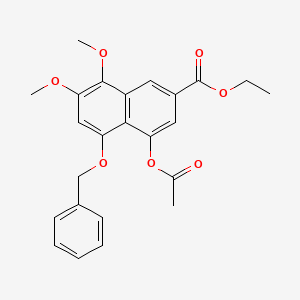
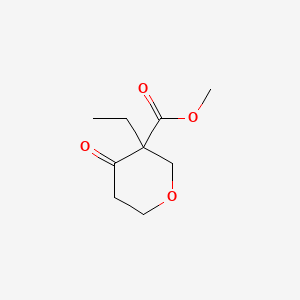
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-](/img/structure/B12537198.png)
